molecular formula C19H16F3N3O5 B15105155 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B15105155
M. Wt: 423.3 g/mol
InChI Key: KVLKGWHNKUGMLQ-UHFFFAOYSA-N
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Description

This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of 6,7-dimethoxy-4-oxoquinazoline with 4-(trifluoromethoxy)aniline in the presence of acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of alternative solvents, catalysts, or reaction conditions to enhance the efficiency of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy and trifluoromethoxy groups can be substituted with other functional groups to create new compounds with varied properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups replacing the methoxy or trifluoromethoxy groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, coatings, or catalysts due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide depends on its specific interactions with molecular targets. The quinazoline core can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxy and trifluoromethoxy groups may enhance the compound’s binding affinity or selectivity for certain targets, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-dimethoxyquinazoline-2,4-dione: A related compound with similar structural features but lacking the trifluoromethoxy phenyl group.

    4-(trifluoromethoxy)aniline: Another related compound that shares the trifluoromethoxy phenyl group but lacks the quinazoline core.

Uniqueness

2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to the combination of its quinazoline core and the trifluoromethoxy phenyl group

Properties

Molecular Formula

C19H16F3N3O5

Molecular Weight

423.3 g/mol

IUPAC Name

2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide

InChI

InChI=1S/C19H16F3N3O5/c1-28-15-7-13-14(8-16(15)29-2)23-10-25(18(13)27)9-17(26)24-11-3-5-12(6-4-11)30-19(20,21)22/h3-8,10H,9H2,1-2H3,(H,24,26)

InChI Key

KVLKGWHNKUGMLQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F)OC

Origin of Product

United States

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